molecular formula C22H19IN2O3 B13820038 2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide

2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide

Cat. No.: B13820038
M. Wt: 486.3 g/mol
InChI Key: LEQXFTIBAKDVMC-BUVRLJJBSA-N
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Description

2-hydroxy-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and 3-iodo-4-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry and can form complexes with various metal ions.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules such as DNA and proteins.

    Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used as a corrosion inhibitor in industrial applications, protecting metals from oxidative damage

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide involves its interaction with biological targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, inhibiting their activity and affecting various cellular processes. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
  • N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
  • 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

2-hydroxy-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The methoxy group also contributes to its distinct properties, affecting its solubility and interaction with biological targets .

Properties

Molecular Formula

C22H19IN2O3

Molecular Weight

486.3 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2,2-diphenylacetamide

InChI

InChI=1S/C22H19IN2O3/c1-28-20-13-12-16(14-19(20)23)15-24-25-21(26)22(27,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,27H,1H3,(H,25,26)/b24-15+

InChI Key

LEQXFTIBAKDVMC-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)I

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)I

Origin of Product

United States

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